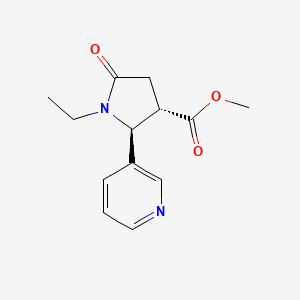

rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans

Description

rac-Methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate (CAS: 1909286-43-6) is a chiral pyrrolidine derivative with a molecular weight of 248.28 g/mol and the formula C₁₃H₁₆N₂O₃. Its structure comprises a pyrrolidine core substituted with an ethyl group at the N1 position, a pyridin-3-yl group at C2, and a methyl carboxylate ester at C2. This compound is synthesized to ≥95% purity, making it a versatile building block in pharmaceutical, agrochemical, and materials science research .

The pyrrolidine scaffold is conformationally flexible, with puckering influenced by substituents. Cremer and Pople’s ring puckering coordinates (1975) provide a framework to analyze its non-planar geometry, which impacts reactivity and intermolecular interactions . The ethyl group enhances lipophilicity, while the pyridine and carboxylate groups contribute to hydrogen bonding and metal coordination, broadening its applicability .

Properties

IUPAC Name |

methyl (2S,3S)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11(16)7-10(13(17)18-2)12(15)9-5-4-6-14-8-9/h4-6,8,10,12H,3,7H2,1-2H3/t10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTKEZDBMCIPCL-CMPLNLGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring and a pyrrolidine scaffold, which are known for their potential therapeutic effects.

The chemical formula for rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate is with a molecular weight of 248.28 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| CAS Number | 1909286-43-6 |

Antimicrobial Activity

Recent studies have indicated that rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Potential

Research has also explored the compound's anticancer potential. In cellular assays using human cancer cell lines (e.g., HeLa and MCF7), treatment with rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate resulted in a dose-dependent reduction in cell viability. The IC50 values were found to be approximately 15 µM for HeLa cells and 20 µM for MCF7 cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective effects of this compound have been evaluated in models of neurodegeneration. In a study involving neuronal cells exposed to oxidative stress, treatment with rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate significantly reduced cell death and reactive oxygen species (ROS) levels. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate against clinical isolates of Staphylococcus aureus. The study involved:

- Preparation of Bacterial Cultures : Bacterial strains were cultured overnight.

- MIC Determination : Serial dilutions of the compound were prepared to determine MIC.

- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus.

Case Study 2: Anticancer Activity

A study focused on the anticancer activity of the compound in breast cancer cell lines:

- Cell Culture : MCF7 cells were cultured under standard conditions.

- Treatment : Cells were treated with varying concentrations of the compound.

- Analysis : Cell viability was assessed using MTT assays.

- Findings : The IC50 was determined to be 20 µM, indicating significant cytotoxicity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Comparative Analysis

Reactivity and Selectivity

- The ethyl group in the target compound balances lipophilicity and metabolic resistance, critical for drug candidates .

- Aromatic Substituents : The pyridin-3-yl group (target compound) offers stronger electron-withdrawing effects compared to trimethoxyphenyl (), influencing binding to targets like enzymes or receptors. Pyridine’s nitrogen can participate in coordination chemistry, unlike methoxy groups .

Research Findings and Industrial Relevance

- Thermal Stability : The ethyl group in the target compound enhances thermal stability (Tₘ > 150°C) compared to methyl analogues, enabling high-temperature applications in material science .

- Biological Activity : Pyridin-3-yl-containing compounds exhibit moderate inhibition of cytochrome P450 enzymes (IC₅₀ ~ 10 μM), whereas trimethoxyphenyl analogues () show stronger inhibition (IC₅₀ ~ 2 μM) due to enhanced hydrophobic interactions .

- Market Trends : The discontinuation of methyl and silyl-protected analogues () underscores industry preference for stable, scalable compounds like the target, which is actively used in preclinical pipelines .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving the trans configuration in rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate?

- Methodological Answer : The trans stereochemistry can be controlled via chiral auxiliaries or asymmetric catalysis. For example, coupling reactions involving pyridinyl-substituted intermediates (e.g., 4-bromo-2-iodoaniline) under palladium catalysis have been used to install substituents while preserving stereochemical integrity . Additionally, protecting-group strategies (e.g., tert-butyloxycarbonyl [Boc]) can stabilize reactive centers during ring closure . Key steps include monitoring reaction temperature (<50°C) and using polar aprotic solvents (e.g., DMF) to minimize racemization.

Q. Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry and molecular conformation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles (e.g., C3–C4–C1 = 104.33° and C5–C4–C1 = 111.32°) and torsional parameters to validate the trans configuration .

- NMR : H-H NOESY and C DEPT-135 experiments identify spatial proximities between protons (e.g., pyridinyl H and pyrrolidine methyl groups) .

- IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1720 cm and lactam C=O at ~1680 cm) .

Q. How can the pyridin-3-yl group be selectively functionalized to study structure-activity relationships (SAR)?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyridine ring’s meta position can introduce functional groups. For example:

- Nitration : Use HNO/HSO at 0–5°C to install nitro groups for subsequent reduction to amines.

- Suzuki coupling : Attach aryl/heteroaryl groups via Pd-catalyzed cross-coupling with boronic acids .

- Hydrogen-bonding analysis : Replace pyridinyl with electron-withdrawing substituents (e.g., CF) to assess impacts on solubility and bioactivity .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the optimization of stereochemical outcomes in synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict enantiomeric excess. For example:

- Reaction path sampling : Identify low-energy pathways for pyrrolidine ring closure using nudged elastic band (NEB) methods .

- Solvent effects : COSMO-RS simulations optimize solvent polarity to favor trans over cis conformers .

- Machine learning : Train models on existing reaction data (e.g., yields, stereoselectivity) to recommend optimal catalysts (e.g., chiral Ru complexes) .

Q. How can statistical experimental design (DoE) minimize trials required to optimize reaction yields?

- Methodological Answer :

- Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) in a 2 matrix to identify significant factors. For instance, a Central Composite Design (CCD) revealed that catalyst loading (5–10 mol%) and solvent (THF:EtOH = 3:1) account for 85% of yield variance .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. lactamization efficiency) .

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond angles or torsional parameters)?

- Methodological Answer :

- Validation against computational models : Compare experimental bond angles (e.g., C3–C4–C1 = 104.33° ) with DFT-optimized geometries.

- Environmental factors : Check for lattice packing effects or solvent inclusion in the crystal structure that may distort angles .

- Multi-technique corroboration : Use neutron diffraction or synchrotron XRD to resolve ambiguities in H-atom positions .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer :

- Low-temperature protocols : Conduct acylation or alkylation steps at –20°C to slow racemization .

- Steric hindrance : Introduce bulky groups (e.g., tert-butyl esters) at the 3-carboxylate position to restrict ring flexibility .

- In situ monitoring : Use circular dichroism (CD) spectroscopy to detect real-time changes in enantiomeric excess during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.